molecular formula C14H18N4O4S B2882644 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide CAS No. 893379-13-0

6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B2882644
CAS No.: 893379-13-0
M. Wt: 338.38
InChI Key: RXAVGYRANDLIHV-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and sulfonamide derivatives. Common reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the pyrimidine ring.

    Amination reactions: Introducing the amino group through nucleophilic substitution.

    Sulfonation reactions: Adding the sulfonamide group using sulfonyl chlorides under controlled temperature and pH conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography may be used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino or sulfonamide groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Including sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications.

Biology

In biological research, the compound might be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.

Medicine

Medicinally, sulfonamide derivatives are well-known for their antibacterial properties. This compound could be investigated for its efficacy against various bacterial strains or as a potential drug candidate for other diseases.

Industry

In the industrial sector, the compound might find applications in the synthesis of dyes, pigments, or as an intermediate in the production of other pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide would likely involve interactions with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

    Sulfisoxazole: Known for its use in urinary tract infections.

Uniqueness

What sets 6-amino-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide apart is its unique tetrahydropyrimidine ring structure, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

4-amino-1,3-dimethyl-2,6-dioxo-N-(1-phenylethyl)pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-9(10-7-5-4-6-8-10)16-23(21,22)11-12(15)17(2)14(20)18(3)13(11)19/h4-9,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAVGYRANDLIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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